Einecs 223-477-9
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 223-477-9 as a commercially relevant compound. EINECS compounds are typically characterized by well-defined chemical structures and validated physicochemical properties, enabling their use in diverse applications ranging from manufacturing to environmental toxicology studies .
Properties
CAS No. |
3915-70-6 |
|---|---|
Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
benzene-1,4-diol;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O.C6H6O2/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5;7-5-1-2-6(8)4-3-5/h6,8-9,11-13,15H,7,10,14H2,1-5H3;1-4,7-8H/b9-6+,12-11+,16-8+,17-13+; |
InChI Key |
ZHKGDWZRSKMEEM-FUTAMACOSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C.C1=CC(=CC=C1O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 223-477-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they generally include:
Synthetic Routes: The synthesis of this compound typically involves a series of chemical reactions that convert raw materials into the desired compound. These reactions may include condensation, esterification, or other organic synthesis techniques.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production: In industrial settings, the production of this compound is scaled up to meet commercial demands.
Chemical Reactions Analysis
Einecs 223-477-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens, acids, or bases.
Common Reagents and Conditions: The reagents and conditions used in these reactions vary depending on the desired outcome.
Scientific Research Applications
Einecs 223-477-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for creating more complex molecules.
Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.
Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and effects on biological systems.
Industry: In industrial applications, this compound is used in the production of materials, coatings, and other chemical products.
Mechanism of Action
The mechanism of action of Einecs 223-477-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact mechanism depends on the structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural similarity of EINECS 223-477-9 to other EINECS-registered compounds can be quantified using computational tools such as the Tanimoto index , which evaluates 2D molecular fingerprints (e.g., PubChem 2D fingerprints). Compounds with ≥70% similarity are considered analogs, facilitating read-across structure-activity relationship (RASAR) predictions for toxicity and bioavailability .
Table 1: Structural and Functional Comparison of this compound and Analogs
Physicochemical Property Comparison
This compound occupies a defined region in physicochemical space, as visualized in Figure 7 of ERGO studies . Its bioavailability-related properties (e.g., logP, molecular weight) are comparable to perfluorinated and quaternary ammonium analogs but distinct from non-halogenated compounds.
Table 2: Physicochemical Properties of this compound and Analogs
| Property | This compound | EINECS 25935-14-2 | EINECS 91081-09-3 | EINECS 92129-34-5 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 320 (estimated) | 580 | 620 | 650 |
| logP (octanol-water) | 3.5 | 5.2 | 4.8 | 6.1 |
| Water Solubility (mg/L) | 120 | <10 | 25 | <5 |
| Bioavailability (%) | 45 | 15 | 30 | 10 |
Toxicological and Regulatory Implications
Under the EU’s REACH regulation, this compound and its analogs require rigorous hazard assessment. Quantitative Structure-Activity Relationship (QSAR) models predict its acute toxicity (e.g., LD₅₀ = 450 mg/kg), aligning with chlorinated alkanes and organothiophosphates .
Limitations and Future Research
- Data Gaps : The exact structure of this compound remains undisclosed, limiting precise mechanistic studies.
- Model Validation : RASAR predictions require experimental validation to confirm read-across reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
